molecular formula C17H14F3NO B5084915 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B5084915
M. Wt: 305.29 g/mol
InChI Key: XHLLVDGHRAJQTN-UHFFFAOYSA-N
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Description

2-Phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a phenyl substituent on the cyclopropane ring and a 3-(trifluoromethyl)phenyl group attached to the amide nitrogen.

Properties

IUPAC Name

2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-17(19,20)12-7-4-8-13(9-12)21-16(22)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLLVDGHRAJQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of phenylcyclopropane carboxylic acid with 3-(trifluoromethyl)aniline under appropriate conditions to form the desired amide. The reaction conditions often include the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

The target compound’s structure can be compared to the following analogs (Table 1):

Compound Name Cyclopropane Substituents Amide Substituents Key Functional Groups Reference
2-Phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide (Target) Phenyl 3-(Trifluoromethyl)phenyl Trifluoromethyl, carboxamide -
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl, 4-methoxyphenoxy N,N-Diethyl Methoxy, diethylamide
(1S,2R,3S)-2-(tert-butyldimethylsilyl)-3-(3-chlorophenyl)-N-methyl-N-phenyl... 3-Chlorophenyl, tert-butyldimethylsilyl N-Methyl-N-phenyl Silyl, chlorophenyl
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dime... 2,2-Dimethyl, trifluoropropenyl 2,4-Dimethylphenyl Chloro, trifluoropropenyl, dimethylphenyl
3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl]-N-(2-chlorophenyl)-2,2-dime... 2,2-Dimethyl, trifluoropropenyl 2-Chlorophenyl Dichloro, trifluoropropenyl

Structural Insights :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity, similar to chlorophenyl or trifluoropropenyl substituents in analogs .
  • Amide Substitution : Unlike diethylamide or methyl-phenylamide groups in analogs, the 3-(trifluoromethyl)phenyl amide in the target compound likely improves binding affinity to hydrophobic targets .
  • Stereochemistry : High enantiomeric excess (ee >90%) is achievable in silyl- or boryl-substituted analogs via asymmetric catalysis, suggesting that the target compound could also be synthesized enantioselectively .

Yield and Purity :

  • Yields for analogs range from 78% () to lower yields in multi-step syntheses.
  • Impurity profiles (e.g., ) emphasize the need for rigorous chromatography or recrystallization to isolate high-purity carboxamides .

Insecticidal Activity:

  • Derivatives with trifluoropropenyl groups (e.g., tefluthrin intermediates) exhibit broad-spectrum insecticidal activity, attributed to their ability to disrupt neuronal sodium channels . The target compound’s trifluoromethyl group may confer similar bioactivity.
  • Low toxicity and high activity are noted in 2,4-dimethylphenyl-containing analogs, suggesting that the target’s aryl substituents could optimize safety profiles .

Crystallographic and Conformational Data:

  • Dihedral Angles : In analogs like , the cyclopropane ring and aromatic substituents form dihedral angles of ~38.6°, influencing molecular packing and stability .
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions in enhance crystal cohesion, a feature likely shared by the target compound .

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